molecular formula C14H15NOS2 B2449309 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207011-19-5

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2449309
CAS RN: 1207011-19-5
M. Wt: 277.4
InChI Key: SKYVEPVWBGTRSP-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a thiophen-3-ylmethyl group, and an acetamide group. These groups are common in many organic compounds and pharmaceuticals .

Scientific Research Applications

Organic Electronics

Thiophene derivatives are known for their high resonance energy and electrophilic reactivity, making them suitable for applications in organic electronics . The compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its potential for high π-electron density and planar structure, which are conducive to charge mobility and band-gap tuning.

Supramolecular Chemistry

The thiophene moiety’s ability to engage in π-π interactions makes it a valuable component in supramolecular assemblies . This compound could be explored for creating host-guest systems or molecular recognition platforms that could lead to advancements in sensor technology or drug delivery systems.

Drug Discovery

Heterocyclic compounds like thiophenes are integral in drug discovery due to their diverse biological activities. The benzylthio and thiophen-3-ylmethyl groups in the compound could be key in synthesizing new pharmacologically active molecules with potential anti-inflammatory , antibacterial , or anticancer properties .

Material Science

In material science, the stability and reactivity of thiophene derivatives are crucial. This compound could serve as a precursor for synthesizing new materials with enhanced properties for use in solar cells , biosensors , and electrochromic devices .

Catalysis

The compound’s structural features might make it a candidate for use in catalytic processes, such as Pd-catalyzed coupling reactions . Its potential to form new carbon–carbon bonds could be harnessed in the Sonogashira coupling reaction , a pivotal step in the synthesis of complex organic molecules .

Fluorescent Probes

Due to the inherent fluorescence properties of thiophene derivatives, this compound could be modified to act as a fluorescent probe . Such probes are essential in biological research for imaging and tracking biological processes at the molecular level .

properties

IUPAC Name

2-benzylsulfanyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(15-8-13-6-7-17-10-13)11-18-9-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYVEPVWBGTRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide

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